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Compound of Interest

Compound Name: 2-Chloroimidazo[1,2-a]pyridine

Cat. No.: B1597247

An In-depth Technical Guide to 2-Chloroimidazo[1,2-a]pyridine: Structure, Properties, and
Synthetic Utility

Introduction: The Privileged Scaffold in Modern
Drug Discovery

The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered significant
attention in medicinal chemistry, earning the designation of a "privileged scaffold."[1][2] This is
due to its presence in a multitude of biologically active compounds and clinically approved
drugs, including the well-known hypnotic agent Zolpidem and the anxiolytic Alpidem.[3][4] The
structural rigidity, aromatic nature, and specific spatial arrangement of hydrogen bond donors
and acceptors allow this scaffold to interact with a wide array of biological targets.

Within this important class of molecules, 2-Chloroimidazo[1,2-a]pyridine serves as a pivotal
synthetic intermediate. Its unique electronic properties and the strategic placement of a
reactive chlorine atom make it an exceptionally versatile building block for the synthesis of
diverse molecular libraries. This guide offers a comprehensive overview of its chemical
structure, physicochemical properties, reactivity, and its crucial role in the development of novel
therapeutic agents for researchers, scientists, and drug development professionals.

Part 1: Molecular Structure and Physicochemical
Properties
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Core Structure and Electronic Profile

2-Chloroimidazo[1,2-a]pyridine is a bicyclic aromatic heterocycle, formed by the fusion of an
imidazole ring and a pyridine ring.[5] The molecule is planar, a key feature for its interaction
with biological macromolecules, and adheres to Huickel's criteria for aromaticity with a
delocalized Tt-electron system across both rings.[6]

The nitrogen atom at position 1 (N1) is a pyridine-like nitrogen, with its lone pair of electrons
residing in an sp? hybrid orbital within the plane of the ring, not contributing to the aromatic
system.[6] Conversely, the nitrogen at position 4 (N4) is a pyrrole-like bridgehead nitrogen. The
presence of these nitrogen atoms, along with the electron-withdrawing chlorine atom at the C2
position, creates a distinct electronic landscape that dictates the molecule's reactivity and
physical properties.

Caption: Atomic numbering of the 2-Chloroimidazo[1,2-a]pyridine scaffold.

Physicochemical and Spectroscopic Data

The fundamental properties of 2-Chloroimidazo[1,2-a]pyridine are summarized below. This
data is essential for its handling, reaction setup, and purification.

Property Value Source
Molecular Formula C7HsCIN2 PubChem([7]
Molecular Weight 152.58 g/mol PubChem[7][8]
Monoisotopic Mass 152.0141259 Da PubChem[7][9]
CAS Number 3999-05-1 PubChem[7][10]
IUPAC Name 2-chloroimidazo[1,2-a]pyridine PubChem[7]
SMILES C1=CC2=NC(=CN2C=C1)CI PubChem(7]
Storage Sealed in dry, 2-8°C BLD Pharm[10]
Predicted XlogP 2.7 PubChem[7]

Spectroscopic Characterization:
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e 'H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic
region (typically 7.0-8.5 ppm) corresponding to the five protons on the bicyclic system. The
chemical shifts and coupling patterns are characteristic of the imidazo[1,2-a]pyridine core
and can be used to confirm its structure and purity.

e 13C NMR: The carbon NMR spectrum will display seven signals for the carbon atoms of the
heterocyclic core. The C2 carbon, bonded to the chlorine atom, will have a characteristic
chemical shift influenced by the electronegativity of the halogen.

e Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for
the molecular ion [M]+ due to the presence of the chlorine atom (3°Cl and 3’Cl isotopes in an
approximate 3:1 ratio), providing definitive confirmation of its elemental composition.

Crystal Structure Insights

While specific crystal structure data for the parent 2-Chloroimidazo[1,2-a]pyridine is not
readily available in the provided context, studies on its derivatives provide valuable insights. X-
ray crystallography of related compounds, such as (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-
phenylacrylonitrile, confirms that the imidazo[1,2-a]pyridine moiety is nearly planar.[11][12] This
planarity is a critical factor in its ability to participate in T—1t stacking interactions within crystal
lattices and at the active sites of biological targets.[13] Analysis of bond lengths in these
structures suggests significant electron delocalization across the fused ring system.[11]

Part 2: Synthesis and Chemical Reactivity
General Synthetic Approach

The synthesis of the imidazo[1,2-a]pyridine scaffold is a well-established area of organic
chemistry. One of the most common methods involves the condensation reaction between a 2-
aminopyridine derivative and an a-halocarbonyl compound. More contemporary methods,
including copper-catalyzed and multicomponent reactions, have expanded the synthetic toolkit,
allowing for the construction of highly functionalized analogues under mild conditions.[4][14][15]

The introduction of the 2-chloro substituent can be achieved through various chlorinating
agents, often acting on a corresponding 2-hydroxy or 2-amino precursor.
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General Synthesis Workflow
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Caption: A generalized workflow for the synthesis of 2-Chloroimidazo[1,2-a]pyridine.

Key Chemical Reactivity

The synthetic value of 2-Chloroimidazo[1,2-a]pyridine stems from its predictable and
versatile reactivity. The electron-deficient nature of the C2 position, enhanced by the adjacent
nitrogen (N1) and the chlorine substituent, makes it highly susceptible to nucleophilic attack.

» Nucleophilic Aromatic Substitution (SnAr) at C2: This is the most important reaction pathway.
The chlorine atom acts as an excellent leaving group, allowing for the introduction of a wide
variety of nucleophiles (e.g., amines, thiols, alcohols, carbanions). This reaction is the
cornerstone of its use in combinatorial chemistry and drug discovery for creating libraries of
analogues with diverse functionalities at the C2 position.

» Electrophilic Substitution at C3: The C3 position is the most electron-rich carbon in the
imidazole portion of the scaffold, making it the preferred site for electrophilic substitution
reactions such as halogenation, nitration, and Friedel-Crafts acylation.

» Metal-Catalyzed Cross-Coupling: The C-Cl bond at the C2 position is amenable to various
transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira,
Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds and the attachment
of complex molecular fragments.
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Caption: Primary sites of reactivity on the 2-Chloroimidazo[1,2-a]pyridine scaffold.

Part 3: Applications in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, and the 2-
chloro derivative is a key player in this field. Its derivatives have been investigated for a vast
range of therapeutic applications.[1][16]

Role as a Versatile Synthetic Scaffold

The ability to easily displace the 2-chloro group allows chemists to use this molecule as a
template. By reacting it with a diverse set of nucleophiles or coupling partners, researchers can
rapidly generate large libraries of compounds. This approach is fundamental to structure-
activity relationship (SAR) studies, where modifications at the C2 position are systematically
evaluated to optimize potency, selectivity, and pharmacokinetic properties. For instance, in the
development of kinase inhibitors, different amine headgroups can be introduced at C2 to probe
interactions with specific amino acid residues in the enzyme's active site.[17]

Spectrum of Biological Activities

Derivatives synthesized from 2-Chloroimidazo[1,2-a]pyridine have demonstrated a wide
array of potent biological activities:

Antituberculosis Agents: Several imidazo[1,2-a]pyridine analogues have shown significant
activity against Mycobacterium tuberculosis, including multi-drug-resistant (MDR) strains.[3]

o Anticancer Therapy: This scaffold is prevalent in the design of inhibitors for various protein
kinases, such as PDGFR, CDK, VEGFR, and PI3K, which are critical targets in oncology.[16]
[17]

o Antikinetoplastid Agents: Chalcone conjugates derived from the imidazo[1,2-a]pyridine core
have been synthesized and evaluated for their activity against parasites like Trypanosoma
and Leishmania.[18]

o CNS Agents: While the parent scaffold is found in anxiolytic and hypnotic drugs, new
derivatives are continuously being explored for various central nervous system disorders.[4]
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Part 4: Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, 2-Chloroimidazo[1,2-a]pyridine is associated with the following hazards:

H302: Harmful if swallowed.[7]

H315: Causes skin irritation.[7]

H319: Causes serious eye irritation.[7]

H335: May cause respiratory irritation.[7]
Recommended Precautions:
e Handle in a well-ventilated area or a chemical fume hood.

o Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat,
and chemical-resistant gloves.

» Avoid inhalation of dust or vapors.
e Prevent contact with skin and eyes.

e Store in a cool, dry place in a tightly sealed container as recommended.[10]

Conclusion

2-Chloroimidazo[1,2-a]pyridine is more than just a chemical compound; it is a powerful tool in
the arsenal of medicinal chemists. Its stable, aromatic core provides a rigid framework, while its
highly reactive C2-chloro group offers a gateway to immense chemical diversity. The proven
track record of the imidazo[1,2-a]pyridine scaffold in approved drugs, combined with the
synthetic versatility of this chlorinated intermediate, ensures its continued importance in the
quest for novel and effective therapies for a wide range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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